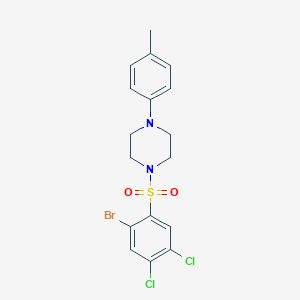
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a useful research compound. Its molecular formula is C17H17BrCl2N2O2S and its molecular weight is 464.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Bromo-4,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a complex organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H17BrCl2N2O2S
- Molecular Weight : 464.2 g/mol
- CAS Number : 2361827-74-7
The compound features a piperazine ring substituted with a sulfonyl group and a 4-methylphenyl group, which contributes to its unique biological properties.
Research indicates that this compound may interact with various biological targets, including:
- Enzymatic Inhibition : It has been studied as a biochemical probe to explore enzyme interactions, particularly in pathways involving eukaryotic translation initiation factor 2-alpha (eIF2-α). The phosphorylation of eIF2-α plays a crucial role in cellular stress responses, affecting protein synthesis and cell viability under stress conditions .
- Cellular Stress Response Modulation : Studies have shown that derivatives of similar piperazine compounds can modulate stress response pathways by activating protein kinases like PKR and NF-κB, which are critical for cellular adaptation to stress .
Biological Activity
The biological activity of this compound has been evaluated in various contexts:
Case Studies
Case Study 1: Enzyme Interaction Analysis
In a study focusing on eIF2-α modulation, researchers screened various piperazine derivatives under endoplasmic reticulum stress conditions. The results indicated that certain derivatives could significantly phosphorylate eIF2-α, leading to reduced protein translation rates in stressed cells. This establishes a framework for exploring the therapeutic potential of compounds like this compound in treating diseases characterized by dysregulated protein synthesis .
Case Study 2: Anticancer Screening
A preliminary investigation into the anticancer properties of sulfonyl piperazines revealed promising results in vitro. The compounds were shown to induce apoptosis in various cancer cell lines through modulation of apoptotic pathways. The specific activity of this compound remains to be fully characterized but suggests potential as a lead compound for further development .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(4-Chloro-2,5-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine | Structure | Moderate anticancer effects |
| 1-(4-Bromo-2,5-dichlorobenzenesulfonyl)-4-(4-methoxyphenyl)piperazine | Structure | Potential neuropharmacological effects |
| This compound | Structure | Investigated for enzyme inhibition |
Propriétés
IUPAC Name |
1-(2-bromo-4,5-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrCl2N2O2S/c1-12-2-4-13(5-3-12)21-6-8-22(9-7-21)25(23,24)17-11-16(20)15(19)10-14(17)18/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRYFZWZGJQRKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrCl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














